(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Brand Name: Vulcanchem
CAS No.: 71242-58-5
VCID: VC3742575
InChI: InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3
SMILES: CC1(C2CCC1(C(C2)O)CS)C
Molecular Formula: C10H18OS
Molecular Weight: 186.32 g/mol

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

CAS No.: 71242-58-5

Cat. No.: VC3742575

Molecular Formula: C10H18OS

Molecular Weight: 186.32 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol - 71242-58-5

Specification

CAS No. 71242-58-5
Molecular Formula C10H18OS
Molecular Weight 186.32 g/mol
IUPAC Name 7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3
Standard InChI Key PYQMNINTTPIRIT-UHFFFAOYSA-N
SMILES CC1(C2CCC1(C(C2)O)CS)C
Canonical SMILES CC1(C2CCC1(C(C2)O)CS)C

Introduction

Chemical Properties

Physical and Chemical Characteristics

The physical properties of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol are defined by its molecular structure and functional groups. With a molecular weight of 186.32 g/mol, the compound possesses a relatively moderate size typical of many bioactive organic molecules. Although specific data on its physical state is limited in the available literature, based on similar bicyclic compounds, it is likely to exist as a crystalline solid at standard conditions.

The compound's chemical behavior is largely influenced by its functional groups, particularly the mercaptomethyl (-CH₂SH) and hydroxyl (-OH) moieties. These groups serve as reactive centers for various chemical transformations and intermolecular interactions. The thiol group confers nucleophilic properties and the ability to form disulfide bonds, while the hydroxyl group contributes to hydrogen bonding capabilities and participates in typical alcohol chemistry. The rigid bicyclic structure positions these functional groups in a specific three-dimensional arrangement, affecting their accessibility and reactivity toward different chemical reagents.

Table 1: Physical and Chemical Properties of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

PropertyValue
IUPAC Name(1S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Molecular FormulaC₁₀H₁₈OS
Molecular Weight186.32 g/mol
CAS Number71242-58-5
InChIInChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1
InChIKeyPYQMNINTTPIRIT-SFVIPPHHSA-N

Chemical Reactivity and Reactions

The chemical reactivity of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is primarily determined by its thiol and hydroxyl functionalities. These groups participate in various chemical transformations that define the compound's behavior in different reaction environments.

The mercaptomethyl group undergoes oxidation reactions with reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones. This oxidation pathway is significant as it can modulate the compound's electronic properties and reactivity. The thiol group also participates in nucleophilic substitution reactions and can form disulfide bonds with other thiol-containing molecules, a property particularly relevant to its biological activities.

The hydroxyl group at position 2 behaves as a typical secondary alcohol, participating in reactions such as oxidation, esterification, and substitution. Oxidation of the hydroxyl group can yield the corresponding ketone, while reaction with carboxylic acids or acid derivatives leads to ester formation. Substitution reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) convert the hydroxyl group to various leaving groups, enabling further functionalization of the molecule.

Table 2: Key Chemical Reactions of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Reaction TypeReagentsProducts
Thiol OxidationH₂O₂, m-CPBASulfoxides, Sulfones
Thiol Nucleophilic SubstitutionElectrophilesThioethers
Disulfide FormationOxidizing agents, other thiolsDisulfides
Hydroxyl OxidationChromium reagentsKetones
Hydroxyl SubstitutionSOCl₂, PBr₃Alkyl halides
EsterificationCarboxylic acids, acid chloridesEsters

Synthesis and Preparation

Synthetic Routes

Biological and Pharmacological Properties

Antioxidant Activity

A notable biological property of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is its antioxidant activity, which primarily stems from the reactive thiol group in the mercaptomethyl moiety. Thiol-containing compounds are known for their ability to scavenge free radicals and reactive oxygen species (ROS), thus protecting cellular components from oxidative damage. The mechanism typically involves hydrogen atom donation from the thiol group to neutralize free radicals, resulting in the formation of thiyl radicals that subsequently undergo various resolution pathways, such as dimerization to form disulfides.

The antioxidant capacity of this compound suggests potential applications in conditions characterized by oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. By mitigating free radical damage, the compound could potentially offer protective effects against cellular injury and dysfunction associated with excessive ROS production. Additionally, the specific stereochemistry and structural features of the molecule might influence its antioxidant efficiency and selectivity compared to simpler thiol-containing antioxidants.

Mechanism of Action

The hydroxyl group contributes to the compound's biological activity through hydrogen bonding interactions with target molecules, potentially enhancing binding affinity and specificity. The rigid bicyclic framework positions these functional groups in a specific spatial arrangement, which may be crucial for recognition by particular biological targets. This structural rigidity distinguishes the compound from more flexible thiol-containing molecules and might contribute to selective interactions with specific molecular targets rather than nonspecific reactivity.

Scientific Research Applications

Applications in Chemistry

In the field of chemistry, (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol serves as a valuable compound for various research purposes. Its well-defined structure with specific stereochemistry makes it useful as a model compound for studying the influence of spatial arrangement on chemical reactivity. The presence of both thiol and hydroxyl functionalities on a rigid bicyclic framework provides opportunities to investigate chemoselective reactions and functional group transformations in complex molecular environments.

The compound can also function as a building block for the synthesis of more complex molecules, particularly those requiring specific three-dimensional arrangements of functional groups. Its unique structural features enable the construction of derivatives with potential applications in materials science, medicinal chemistry, and other specialized areas of chemical research. Additionally, the compound's thiol group makes it valuable for studying sulfur chemistry, including the formation of disulfides, metal-sulfur complexes, and other sulfur-containing functional groups.

Applications in Biological Research

In biological research, (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol offers several applications related to its chemical reactivity and biological properties. The compound's enzyme inhibitory capabilities make it potentially useful for studying enzyme mechanisms and functions. By selectively inhibiting specific enzymes, researchers can investigate their roles in biological processes and potentially identify new therapeutic targets.

The compound's thiol group enables protein modification studies, where it can be used to label or crosslink proteins containing accessible cysteine residues or other thiol-reactive sites. This application can provide insights into protein structure, function, and interactions. Furthermore, the antioxidant properties of the compound make it valuable for studying oxidative stress mechanisms and evaluating protective strategies against free radical damage in various biological systems.

Industrial Applications

In industrial settings, (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol has potential applications in several areas. The compound could serve as an intermediate in the production of specialty chemicals with unique properties, such as advanced materials, pharmaceutical precursors, or fine chemicals for specific industrial processes. Its antioxidant properties might also make it useful as a stabilizer in formulations susceptible to oxidative degradation.

The specific three-dimensional structure and functional group arrangement of the compound could contribute to the development of novel materials with defined properties. Additionally, its enzyme inhibitory capabilities might find applications in biotechnological processes where specific enzyme activities need to be controlled or modulated. While specific industrial applications of this particular compound may be limited in current literature, its structural features and reactivity suggest potential value in specialized industrial contexts.

Comparative Analysis

Structural Comparison with Related Compounds

Understanding the unique properties of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol requires comparison with structurally related compounds. One closely related molecule is its enantiomer, (1R)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, which possesses identical chemical connectivity but opposite spatial arrangement at the stereogenic center. This difference in stereochemistry would likely result in distinct biological activities, as biological systems often interact differently with enantiomers due to the inherent chirality of many biological macromolecules.

Another related compound is 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol, which shares the basic bicyclic framework and hydroxyl group at position 2 but lacks the mercaptomethyl group at position 1. This structural difference would significantly alter the compound's chemical reactivity and biological properties, particularly those dependent on the thiol functionality, such as antioxidant activity and certain types of enzyme inhibition .

The compound 7,7-Dimethylbicyclo[2.2.1]hept-2-en-2-ol represents another structural variation, featuring a carbon-carbon double bond and an enol functionality rather than the saturated structure with separated mercaptomethyl and hydroxyl groups. This unsaturated analog would exhibit distinct chemical reactivity, particularly toward electrophilic addition reactions at the double bond, and would likely demonstrate different biological properties compared to (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol .

Table 3: Comparison of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol with Related Compounds

CompoundMolecular FormulaStructural DifferencesExpected Property Differences
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-olC₁₀H₁₈OSReference compoundReference properties
(1R)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-olC₁₀H₁₈OSOpposite stereochemistry at position 1Different biological activity and molecular recognition
7,7-Dimethylbicyclo[2.2.1]heptan-2-olC₉H₁₆OLacks mercaptomethyl groupNo thiol reactivity, reduced antioxidant properties
7,7-Dimethylbicyclo[2.2.1]hept-2-en-2-olC₉H₁₄OContains a double bond, lacks mercaptomethyl groupDifferent reactivity profile, susceptibility to addition reactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator